(S)-tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (S)-tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19784324
InChI: InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-8-6-12-10-15(22-4)16(23-5)11-13(12)14(19)7-9-20/h9-11,14H,6-8H2,1-5H3
SMILES:
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol

(S)-tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC19784324

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate -

Specification

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
IUPAC Name tert-butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-8-6-12-10-15(22-4)16(23-5)11-13(12)14(19)7-9-20/h9-11,14H,6-8H2,1-5H3
Standard InChI Key VZRYWMFNWWUHIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a dihydroisoquinoline scaffold, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The tert-butyl carbamate group at position 2 enhances steric bulk and metabolic stability, while methoxy groups at positions 6 and 7 modulate electronic properties and solubility. A 2-oxoethyl side chain at position 1 introduces a reactive ketone moiety, enabling further derivatization via nucleophilic addition or condensation reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₅NO₅
Molecular Weight335.4 g/mol
IUPAC Nametert-butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC
InChIKeyVZRYWMFNWWUHIX-UHFFFAOYSA-N

The stereochemistry at position 1 (denoted by the (S)-configuration) influences its interactions with chiral biological targets, such as enzymes or receptors. Computational models predict a polar surface area of 85.7 Ų, suggesting moderate permeability across lipid membranes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Ring Formation: Cyclization of a phenethylamine precursor with formaldehyde generates the dihydroisoquinoline core.

  • Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under basic conditions installs methoxy groups.

  • Side Chain Incorporation: A Michael addition of glyoxylic acid to the nitrogen atom, followed by oxidation, introduces the 2-oxoethyl group.

  • Protection: The tert-butyl carbamate is installed via reaction with Boc anhydride in the presence of a base like DMAP.

Industrial Manufacturing Innovations

To enhance scalability, manufacturers employ:

  • Continuous Flow Reactors: Minimize side reactions and improve heat transfer during exothermic steps.

  • Enzymatic Resolution: Lipases or esterases achieve high enantiomeric excess (>99% ee) for the (S)-isomer.

  • Green Chemistry Principles: Solvent recycling and catalytic hydrogenation reduce waste.

Biological Activities and Mechanistic Insights

Anticancer Properties

Preliminary studies on MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, with apoptosis induction via caspase-3 activation. The tert-butyl group enhances cellular uptake by passive diffusion, while methoxy substituents intercalate DNA, inhibiting replication.

Assay SystemResultMechanism Hypothesis
S. aureus (ATCC 25923)MIC = 64 µg/mLMetal ion chelation
MCF-7 CellsIC₅₀ = 12.5 µMCaspase-3 activation

Chemical Reactivity and Derivative Synthesis

Nucleophilic Additions

The ketone group undergoes Grignard reactions to form secondary alcohols. For example, treatment with methylmagnesium bromide yields a tertiary alcohol derivative, enhancing solubility.

Condensation Reactions

Reaction with hydrazines generates hydrazones, which exhibit enhanced antiproliferative activity in HT-29 colon cancer cells (IC₅₀ = 8.2 µM).

Stability Considerations

The compound degrades under strong acidic conditions (pH < 2), with hydrolysis of the tert-butyl ester to carboxylic acid. Storage at −20°C in anhydrous DMSO is recommended for long-term stability.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Kinase Inhibitors: Modifications at position 1 improve selectivity for EGFR mutants.

  • Neuroprotective Agents: Methoxy groups mimic natural antioxidants like resveratrol, reducing oxidative stress in neuronal models.

Prodrug Development

Ester hydrolysis in vivo releases the parent carboxylic acid, enabling targeted delivery to liver tissues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator